CP-96,345 (CAS: 132746-60-2) is a foundational, non-peptide antagonist of the neurokinin-1 (NK1) receptor, widely procured as a benchmark tool compound in neuropharmacology, pain research, and inflammation modeling [1]. Unlike early-generation peptide antagonists that suffer from rapid proteolytic degradation, CP-96,345 offers high metabolic stability and oral bioavailability. Its primary procurement value lies in its exceptional binding affinity for human and guinea pig NK1 receptors, making it the standard reference material for humanized in vitro assays and specific preclinical models where target species matching is critical [1].
Generic substitution of NK1 antagonists frequently leads to assay failure due to profound species-dependent receptor variations and uncharacterized off-target effects [1]. For example, procuring the alternative non-peptide antagonist RP 67580 for human cell line assays results in a drastic loss of binding affinity, as RP 67580 is structurally optimized for murine models [1]. Furthermore, substituting CP-96,345 with newer clinical analogs without utilizing its specific inactive enantiomer (CP-96,344) eliminates the ability to perform rigorous negative controls. Because CP-96,345 exhibits known off-target interactions with L-type calcium channels, paired procurement of its inactive enantiomer is mandatory to definitively isolate true NK1-mediated responses from calcium channel artifacts in complex tissue models [2].
When selecting an NK1 antagonist for human cell models, species selectivity is the primary procurement driver. In human B lymphoblastoma (IM9) cell binding assays, CP-96,345 demonstrates a Ki of 0.4 nM, whereas the rat-optimized comparator RP 67580 shows a significantly weaker Ki of 33 nM [1]. This 82.5-fold difference dictates that CP-96,345 must be prioritized for human or guinea pig receptor models to avoid false-negative efficacy data.
| Evidence Dimension | Binding Affinity (Ki) for Human NK1 Receptors |
| Target Compound Data | 0.4 nM |
| Comparator Or Baseline | RP 67580: 33 nM |
| Quantified Difference | 82.5-fold higher affinity for the human receptor subtype |
| Conditions | Human IM9 cell radioligand binding assay |
Ensures accurate target engagement and prevents underdosing in humanized in vitro screening models.
A critical differentiator for CP-96,345 is the commercial availability of its inactive enantiomer, CP-96,344, which allows researchers to control for off-target L-type calcium channel binding. Both the active compound and the inactive enantiomer bind to L-type calcium channels with similar affinities (Ki = 22.5 nM and 34.5 nM, respectively), but CP-96,344 completely lacks NK1 affinity (IC50 > 10 µM)[1]. This exact pairing allows researchers to definitively subtract background calcium channel effects from true NK1 antagonism.
| Evidence Dimension | Receptor Binding Divergence (NK1 vs. L-type Ca2+ channels) |
| Target Compound Data | CP-96,345: NK1 active, L-type Ca2+ channel Ki = 22.5 nM |
| Comparator Or Baseline | CP-96,344 (inactive enantiomer): NK1 inactive (IC50 > 10 µM), L-type Ca2+ channel Ki = 34.5 nM |
| Quantified Difference | Maintains identical calcium channel off-target profile while completely abolishing NK1 activity |
| Conditions | Rat cerebral cortex membrane binding assays |
Mandates the paired procurement of both enantiomers to guarantee regulatory-grade mechanistic validation in complex tissue assays.
Unlike first-generation peptide-based NK1 antagonists (e.g., Spantide) which require intravenous or intrathecal administration due to rapid proteolytic cleavage, CP-96,345 provides robust oral bioavailability. In models of mustard oil-induced plasma protein extravasation, orally administered CP-96,345 successfully blocks neurogenic inflammation with an ED50 of 10 µmol/kg [1]. This stability makes it the preferred non-peptide precursor for systemic in vivo dosing protocols.
| Evidence Dimension | Oral Efficacy in Neurogenic Inflammation |
| Target Compound Data | ED50 = 10 µmol/kg (oral administration) |
| Comparator Or Baseline | First-generation peptide antagonists (e.g., Spantide) (Require systemic injection) |
| Quantified Difference | Enables systemic oral dosing protocols without peptide degradation limitations |
| Conditions | Mustard oil-induced plasma protein extravasation model (in vivo) |
Dramatically simplifies in vivo administration routes and improves reproducibility in systemic inflammation models.
Due to its sub-nanomolar affinity (Ki = 0.4 nM) for human NK1 receptors compared to rat-optimized alternatives, CP-96,345 is the mandatory benchmark compound for high-throughput screening in human cell lines (e.g., IM9, U373 MG) and guinea pig tissue models[1].
Because CP-96,345 exhibits known off-target interactions with L-type calcium channels, it is uniquely suited for paired experimental designs alongside its inactive enantiomer, CP-96,344. This allows researchers to definitively isolate NK1-mediated antinociceptive or vascular effects from calcium-driven artifacts [2].
Its high metabolic stability and proven oral efficacy (ED50 = 10 µmol/kg) make CP-96,345 the optimal choice for in vivo models of plasma extravasation and neurogenic inflammation, bypassing the administration challenges associated with peptide-based antagonists [3].
Irritant;Environmental Hazard